Protein Kinase C (19-36)

Description

Properties

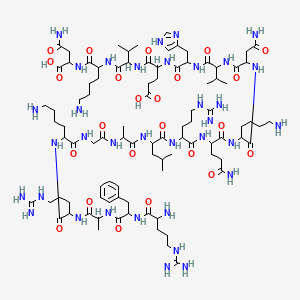

Molecular Formula |

C93H159N35O24 |

|---|---|

Molecular Weight |

2151.5 g/mol |

IUPAC Name |

4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110) |

InChI Key |

NHCJMYZDRROLEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Protein Kinase C (19-36)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders. Consequently, the development of specific inhibitors for PKC isoforms is of significant interest in drug discovery. This technical guide focuses on the mechanism of action of a widely used inhibitory peptide, Protein Kinase C (19-36), a synthetic peptide corresponding to the pseudosubstrate region of several PKC isoforms.

Core Mechanism of Action: Pseudosubstrate Inhibition

Protein Kinase C (19-36) functions as a pseudosubstrate inhibitor . The native PKC enzyme is maintained in an inactive state by an endogenous pseudosubstrate sequence located in its regulatory domain. This sequence resembles a true substrate but lacks a phosphorylatable serine or threonine residue. It binds to the active site of the kinase domain, blocking substrate access.

The PKC (19-36) peptide, with the amino acid sequence RFARKGALRQKNVHEVKN , mimics this endogenous pseudosubstrate. By binding to the substrate recognition site within the catalytic domain of PKC, it acts as a competitive inhibitor, preventing the phosphorylation of downstream protein substrates. This inhibitory action is reversible and specific to the substrate-binding site, not the ATP-binding pocket.

Quantitative Data on Inhibitory Activity

While PKC (19-36) is widely used as a general PKC inhibitor, its selectivity across the various PKC isoforms is limited. The following table summarizes the available quantitative data on its inhibitory potency.

| Target | IC50 / Ki | Assay Conditions | Reference |

| Protein Kinase C (general) | IC50 = 0.18 µM | Not specified | [1] |

| Protein Kinase C | IC50 = 0.18 ± 0.02 µmol/L | Inhibition of peptide substrate phosphorylation at the Km concentration | [2] |

| cAMP-dependent Protein Kinase (PKA) | IC50 = 423 ± 67 µmol/L | Not specified | [2] |

| Myosin Light Chain Kinase (MLCK) | IC50 = 24 ± 2 µmol/L | Not specified | [2] |

Experimental Protocols

In Vitro Kinase Assay for Determining Inhibitory Activity of PKC (19-36)

This protocol describes a method to measure the inhibitory effect of PKC (19-36) on the activity of purified PKC enzyme.

Materials:

-

Purified, active Protein Kinase C enzyme

-

PKC (19-36) peptide inhibitor

-

PKC substrate peptide (e.g., Acetyl-MBP (4-14) or a fluorescently labeled substrate)

-

[γ-³²P]ATP or non-radioactive ATP, depending on the detection method

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)

-

Stop solution (e.g., 75 mM phosphoric acid for radioactive assays, or a solution containing EDTA for non-radioactive assays)

-

Phosphocellulose paper or microplate reader, depending on the detection method

Procedure:

-

Prepare a dilution series of the PKC (19-36) inhibitor in the kinase reaction buffer.

-

In a microcentrifuge tube or a well of a microplate, combine:

-

Kinase reaction buffer

-

A fixed concentration of the PKC substrate peptide

-

Varying concentrations of the PKC (19-36) inhibitor or vehicle control.

-

-

Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of MgCl₂ and ATP (e.g., [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Quantify substrate phosphorylation:

-

For radioactive assays: Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., fluorescence-based): Measure the fluorescence intensity in a microplate reader.

-

-

Data Analysis: Plot the percentage of PKC activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Inhibition Assay

References

The Pseudosubstrate Peptide PKC(19-36): A Historical and Technical Guide to a Key Regulator of Protein Kinase C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways. The discovery of its autoinhibitory pseudosubstrate region, specifically the peptide sequence spanning residues 19-36, marked a significant milestone in understanding PKC regulation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with the PKC(19-36) peptide. It is designed to serve as a valuable resource for researchers investigating PKC signaling and professionals involved in the development of novel therapeutic agents targeting this crucial enzyme family.

Discovery and a Brief History

The journey to understanding the intricate regulation of Protein Kinase C (PKC) began with its discovery in 1977 by the Japanese scientist Yasutomi Nishizuka and his colleagues. Initially identified as a protease-activated kinase, it was later found to be activated by calcium and phospholipids. A pivotal breakthrough came with the realization that diacylglycerol (DAG), a lipid second messenger, is a key physiological activator of PKC.

A crucial piece of the regulatory puzzle was solved in 1987 by C. House and B.E. Kemp. Their seminal work, published in Science, identified a "pseudosubstrate prototope" within the regulatory domain of PKC. This region, encompassing amino acid residues 19-36, was found to bear sequence similarity to PKC's phosphorylation sites on substrate proteins but contained an alanine residue in place of the phosphorylatable serine or threonine. This led to the hypothesis that this pseudosubstrate sequence acts as an autoinhibitor, binding to the active site of the kinase and maintaining it in an inactive state. The synthetic peptide corresponding to this region, PKC(19-36) , with the sequence Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn , was shown to be a potent and specific inhibitor of PKC, thus validating the pseudosubstrate hypothesis.[1][2] This discovery provided a powerful tool for the specific inhibition of PKC in vitro and in situ, paving the way for numerous studies to elucidate the diverse physiological roles of this important enzyme family.

The Pseudosubstrate Mechanism of Autoinhibition

The autoinhibitory function of the pseudosubstrate region is a fundamental mechanism controlling PKC activity. In the enzyme's inactive conformation, the positively charged pseudosubstrate sequence occupies the negatively charged substrate-binding cleft of the catalytic domain, effectively blocking access to true substrates.

The activation of conventional and novel PKC isoforms by second messengers like diacylglycerol and Ca²⁺ is thought to induce a conformational change in the regulatory domain. This change leads to the release of the pseudosubstrate from the catalytic site, thereby activating the enzyme. The following diagram illustrates this fundamental principle of PKC regulation.

Caption: Mechanism of PKC activation via pseudosubstrate release.

Quantitative Data for PKC(19-36)

The PKC(19-36) peptide has been characterized as a potent and specific inhibitor of PKC. The following table summarizes key quantitative data associated with this inhibitory peptide.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC₅₀ | 0.18 µM | Rat Brain PKC | Synthetic Peptide | [3][4] |

| IC₅₀ | ~1 µM | Rat-1 Fibroblast Lysate | 80-kDa protein | [5] |

| Ki | 147 nM | Not Specified | Not Specified | Not Specified |

Key Experimental Protocols

The following sections detail the methodologies for seminal experiments that were crucial in the discovery and characterization of PKC(19-36) and its cellular effects.

Inhibition of PKC Activity by Synthetic Pseudosubstrate Peptide (House and Kemp, 1987)

This foundational experiment demonstrated the inhibitory effect of the synthetic PKC(19-36) peptide on PKC activity.

Objective: To determine if a synthetic peptide corresponding to the pseudosubstrate region of PKC can inhibit its kinase activity.

Methodology:

-

Enzyme and Substrate:

-

Protein Kinase C: Purified from rat brain.

-

Substrate: A synthetic peptide substrate designed to be a good substrate for PKC (e.g., based on the phosphorylation site of a known PKC substrate like histone H1).

-

-

Kinase Assay (Radiolabeling):

-

The reaction mixture typically contained:

-

Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

MgCl₂ (e.g., 10 mM)

-

CaCl₂ (in the micromolar range)

-

Phosphatidylserine and diacylglycerol (lipid activators)

-

Synthetic peptide substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Purified PKC enzyme

-

Varying concentrations of the synthetic PKC(19-36) peptide or a control peptide.

-

-

The reaction was initiated by the addition of the enzyme or ATP and incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

The reaction was stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).

-

The paper was washed extensively with a dilute acid (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[6]

-

The radioactivity incorporated into the peptide substrate bound to the paper was quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition was calculated by comparing the kinase activity in the presence of the PKC(19-36) peptide to the activity in its absence.

-

The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Protein Kinase C (19-36) Peptide

This guide provides a comprehensive overview of the Protein Kinase C (19-36) peptide, a critical tool for researchers in cell signaling and drug development. It covers the peptide's structure, mechanism of action, and application in experimental settings, tailored for scientific and professional audiences.

Introduction to Protein Kinase C and Pseudosubstrate Inhibition

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to regulating a multitude of cellular processes, including gene expression, cell proliferation, and inflammatory responses.[1] The activity of PKC isozymes is tightly controlled. A key regulatory mechanism is an autoinhibitory pseudosubstrate domain located in the N-terminal regulatory region.[2][3] This domain mimics a true substrate but lacks a phosphorylatable serine or threonine residue. It binds to the enzyme's catalytic site, keeping it in an inactive state.[4]

The PKC (19-36) peptide is a synthetic peptide corresponding to the amino acid residues 19-36 of the pseudosubstrate region of PKCα and PKCβ.[4][5] It functions as a potent and selective competitive inhibitor, binding to the catalytic site of PKC to block the phosphorylation of its substrates.[6][7][8] This makes it an invaluable tool for elucidating the specific roles of PKC in signaling pathways.

Structure and Sequence

The PKC (19-36) peptide is a highly basic peptide that contains the core recognition elements for the PKC active site but replaces the phosphorylatable residue with an alanine, preventing it from being a substrate.

Amino Acid Sequence:

Physicochemical and Inhibitory Properties

The quantitative characteristics of the PKC (19-36) peptide are summarized below, providing key data for its use in experimental design.

| Property | Value | Source(s) |

| Inhibitory Constant (IC₅₀) | 0.18 µM (for Protein Kinase C) | [6][7] |

| Molecular Weight | ~2151.48 g/mol | [7][10] |

| Molecular Formula | C₉₃H₁₅₉N₃₅O₂₄ | [7][10] |

| CAS Number | 113731-96-7 | [7] |

| Solubility | Soluble in water (up to 2 mg/ml) | [7][9] |

| Appearance | White powder | [9] |

Mechanism of Action

PKC (19-36) acts as a pseudosubstrate inhibitor. In the cell, PKC is maintained in an inactive state by its own N-terminal pseudosubstrate domain, which occupies the catalytic site. Upon activation by second messengers like diacylglycerol (DAG), a conformational change releases the pseudosubstrate, exposing the catalytic site for substrate binding and phosphorylation. The PKC (19-36) peptide competes with endogenous substrates for this newly available active site. By binding tightly to the site, it effectively blocks the kinase from phosphorylating its downstream targets.

Key Signaling Pathway Involvement

The PKC (19-36) inhibitor is frequently used to probe the conventional PKC signaling pathway. This cascade is typically initiated by the activation of Gq-coupled receptors, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ mobilizes intracellular calcium, DAG directly recruits and activates conventional and novel PKC isoforms at the cell membrane, leading to the phosphorylation of downstream effectors. PKC (19-36) blocks the pathway at the point of substrate phosphorylation.[2][11]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the PKC (19-36) peptide, synthesized from cited literature.

Protocol 1: In Vitro PKC Activity Assay

This protocol is used to measure the effect of PKC (19-36) on PKC enzymatic activity in cell or tissue extracts.[12][13]

-

Tissue Homogenization:

-

Homogenize tissue or cell pellets on ice in a buffer containing 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.5 mM EGTA, and protease inhibitors (e.g., 0.1 mM phenylmethylsulfonyl fluoride, 25 µg/ml leupeptin).[13]

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to separate cytosolic and particulate (membrane) fractions.[12] The particulate fraction is typically resuspended in homogenization buffer containing 1% Nonidet P-40.[12]

-

-

Kinase Reaction:

-

In a reaction tube, combine the cell/tissue fraction (1-5 µg of total protein) with a reaction mixture. The final mixture should contain 50 mM Tris-HCl (pH 7.5), PKC activators (e.g., 3 mM calcium acetate, 100 µg/ml phosphatidylserine, 1 µM Phorbol 12-myristate 13-acetate (PMA)), a selective PKC substrate peptide (e.g., 10-225 µM), and 7.5 mM dithiothreitol.[12][13]

-

For the inhibitory condition, pre-incubate the reaction mixture with the desired concentration of PKC (19-36) peptide (e.g., 1-5 µM).[12][14]

-

Initiate the reaction by adding [γ-³²P]ATP mixed with magnesium. Incubate at 25-30°C for 15 minutes.[12]

-

-

Quantification of Phosphorylation:

-

Stop the reaction by adding an acidic quenching reagent or ice-cold ATP/EDTA solution.[12][13]

-

Spot duplicate aliquots of each reaction onto P-81 phosphocellulose filter papers.[13][14]

-

Wash the papers extensively with 150 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[13][14]

-

Dry the papers, immerse them in a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[13][14] PKC activity is determined by the amount of ³²P transferred to the substrate peptide.

-

Protocol 2: Cell-Based DNA and Protein Synthesis Assay

This protocol assesses the effect of PKC inhibition on cell proliferation and protein synthesis, for example, in vascular smooth muscle cells (VSMCs) stimulated by high glucose.[12]

-

Cell Culture and Treatment:

-

Culture VSMCs to confluence. Induce quiescence by culturing in a serum-free medium for 48 hours.

-

Divide cells into treatment groups:

-

Control (e.g., normal glucose at 5.6 mmol/L).

-

Stimulated (e.g., high glucose at 22.2 mmol/L).

-

Stimulated + Inhibitor (e.g., high glucose + varying concentrations of PKC (19-36), such as 0.1 µM and 1 µM).

-

-

Incubate cells under treatment conditions for a defined period (e.g., two passages).[12]

-

-

Radiolabeling:

-

For DNA Synthesis: During the final hours of treatment (e.g., 4 hours), add [³H]thymidine to the culture medium to a final concentration of 1 µCi/ml.

-

For Protein Synthesis: In parallel cultures, add [³H]leucine to the medium for the final hours of incubation.

-

-

Measurement of Incorporation:

-

After incubation, wash the cell monolayers with ice-cold PBS to remove unincorporated radiolabel.

-

Precipitate macromolecules by adding cold 5-10% trichloroacetic acid (TCA).

-

Wash the precipitate with ethanol to remove lipids.

-

Solubilize the acid-insoluble material (containing DNA and protein) in a lysis buffer (e.g., 0.5 M NaOH).

-

Measure the radioactivity of the lysate using a scintillation counter. The amount of incorporated [³H]thymidine or [³H]leucine is proportional to the rate of DNA or protein synthesis, respectively.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of PKC in a cellular process, such as high glucose-induced vascular cell proliferation, using the PKC (19-36) inhibitor.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PKC (19-36) (CAS 113731-96-7): R&D Systems [rndsystems.com]

- 8. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]

- 9. phoenixpeptide.com [phoenixpeptide.com]

- 10. gencefebio.com [gencefebio.com]

- 11. embopress.org [embopress.org]

- 12. ahajournals.org [ahajournals.org]

- 13. 2024.sci-hub.st [2024.sci-hub.st]

- 14. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Underpinnings of Protein Kinase C (19-36) Inhibition: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral components of numerous signal transduction pathways, governing a wide array of cellular processes from proliferation and gene expression to secretion and apoptosis.[1][2][3] The activity of PKC is tightly regulated, in part, by an autoinhibitory pseudosubstrate sequence. The synthetic peptide corresponding to this region, PKC (19-36), acts as a potent and specific inhibitor of PKC, making it an invaluable tool for elucidating the physiological roles of this enzyme family. This technical guide provides an in-depth exploration of the physiological effects of PKC (19-36) inhibition, complete with quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Introduction to Protein Kinase C and Pseudosubstrate Inhibition

The Protein Kinase C (PKC) family is broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1][4] All PKC isoforms possess a regulatory domain and a catalytic domain. The regulatory domain of most PKC isoforms contains a pseudosubstrate sequence, which mimics a substrate peptide but lacks the phosphorylatable serine or threonine residue.[5] This pseudosubstrate region, corresponding to amino acid residues 19-36, binds to the active site of the catalytic domain, thereby maintaining the enzyme in an inactive conformation.[5][6][7]

The synthetic peptide PKC (19-36) competitively inhibits PKC by occupying the substrate-binding site, thus preventing the phosphorylation of downstream targets.[8][9] This peptide has been widely used to probe the functional significance of PKC in a multitude of physiological and pathophysiological contexts.

Physiological Effects of PKC (19-36) Inhibition

The inhibition of PKC by the pseudosubstrate peptide (19-36) has been shown to impact a diverse range of cellular and systemic functions. The following sections summarize key findings across different physiological systems.

Regulation of Insulin Secretion and Glucose Metabolism

PKC plays a crucial role in the regulation of insulin secretion from pancreatic β-cells. Studies using PKC (19-36) have been instrumental in dissecting this role.

-

Inhibition of Stimulated Insulin Secretion: The PKC pseudosubstrate inhibitory peptide, PKC (19-36), has been demonstrated to cause a marked inhibition of phorbol myristate acetate (PMA)-induced insulin secretion in electrically permeabilised rat islets of Langerhans.[10] This indicates that PKC activation is an obligatory step in the signaling pathway triggered by phorbol esters.[10]

-

GLUT4 Translocation: In streptolysin-O permeabilized adipocytes, PKC (19-36) completely inhibits insulin-stimulated protein kinase activity and the subsequent translocation of the glucose transporter GLUT4 to the plasma membrane.[11] This suggests that PKCβ activity is a key component of the insulin signaling cascade that regulates glucose uptake in fat cells.[11]

Cardiovascular Physiology and Pathophysiology

PKC isoforms are deeply involved in cardiovascular function, including the regulation of vascular smooth muscle cell (VSMC) growth and cardiac myocyte function.

-

Attenuation of Vascular Hyperproliferation: In a model of hyperglycemia-induced vascular complications, PKC (19-36) was shown to inhibit high glucose-induced cell proliferation of VSMCs.[12] It also attenuated vascular hyperproliferation and hypertrophy, suggesting a therapeutic potential for diabetic vascular complications.[12][13]

-

Cardiac Myocyte Hypertrophy: The βIIV5-3 peptide, which selectively inhibits the translocation of PKCβII, was shown to inhibit cardiac myocyte hypertrophy in PMA-treated neonatal rat cardiac myocytes.[5] This highlights the specific role of PKC isoforms in cardiac remodeling.

Neuronal Function and Nociception

PKC is a key modulator of neuronal excitability and synaptic plasticity.

-

Modulation of Nociception: Intradermal injection of PKC (19-36) in streptozotocin-diabetic rats increased the mechanical nociceptive threshold, indicating a reduction in hyperalgesia.[14] It also significantly reduced the response of C-fiber afferents to sustained mechanical stimulation.[14]

-

Long-Term Potentiation (LTP): The PKC (19-36) peptide has been shown to block the induction of LTP in rat CA1 hippocampal neurons, highlighting the critical role of PKC in this form of synaptic plasticity.[15]

-

Ion Channel Modulation: In hippocampal neurons, the inhibitory effect of the PKC activator 1-oleoyl-2-acetyl-sn-glycerol (OAG) on Na+ channels was abolished by intracellular dialysis with PKC (19-36), confirming that the modulation is PKC-dependent.[16]

Quantitative Data on PKC (19-36) Inhibition

The following tables summarize the quantitative data from various studies on the inhibitory effects of PKC (19-36).

| Parameter | Value | System | Reference |

| IC₅₀ for PKC | 0.18 µM | In vitro | [13] |

| Kᵢ for PKC | 147 nM | In vitro | [8] |

| IC₅₀ for Protein Kinase A | 423 µM | In vitro | [8] |

Table 1: In Vitro Inhibitory Constants for PKC (19-36)

| Cell/Tissue Type | Experimental Condition | Effect of PKC (19-36) | Concentration | Reference |

| Rat Islets of Langerhans | PMA-induced insulin secretion | Marked inhibition | Not specified | [10] |

| Permeabilized Adipocytes | Insulin-stimulated protein kinase activity | Complete inhibition | Not specified | [11] |

| Permeabilized Adipocytes | Insulin-mediated GLUT4 translocation | Inhibition | Not specified | [11] |

| Vascular Smooth Muscle Cells | High glucose-induced cell proliferation | 28% reduction | 1 µmol/L | [12] |

| Vascular Smooth Muscle Cells | High glucose-induced cell proliferation | 16% reduction | 0.1 µmol/L | [12] |

| Rat CA1 Hippocampal Neurons | Induction of Long-Term Potentiation | Blockade | Intracellular delivery | [15] |

| Streptozotocin-Diabetic Rat | Behavioral mechanical nociceptive threshold | Dose-dependent increase | Intradermal injection | [14] |

| Trigeminal Ganglion Neurons | Urotensin-II–induced IA decrease | Complete abolishment | 10 µM (intracellular) | [17] |

| Hippocampal Neurons | OAG-induced reduction of Na+ current | Little effect (inhibition of PKC effect) | 2 µM (intracellular) | [16] |

Table 2: Physiological Effects of PKC (19-36) Inhibition in Cellular and In Vivo Models

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PKC Activity Assay

-

Principle: This assay measures the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate peptide.

-

Procedure:

-

Prepare cell or tissue lysates in a buffer containing protease and phosphatase inhibitors.

-

Separate cytosolic and particulate fractions by ultracentrifugation.

-

Incubate the fractions with a reaction mixture containing [γ-³²P]ATP, a PKC-specific substrate peptide (e.g., acetylated myelin basic protein peptide 4-14), and the necessary cofactors (Ca²⁺, phospholipids, and diacylglycerol for conventional PKCs).

-

To determine the effect of PKC (19-36), pre-incubate the lysate with the inhibitory peptide before adding the reaction mixture.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Reference Protocol: Based on the methodology described for Caco-2 cells.[18]

Electrophysiological Recording of Ion Channels

-

Principle: Whole-cell patch-clamp technique is used to record ion currents from single neurons.

-

Procedure:

-

Prepare acute brain slices or dissociated neuronal cultures.

-

Identify target neurons under a microscope.

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.

-

To test the effect of PKC (19-36), include the peptide in the internal pipette solution to allow for its intracellular dialysis.

-

Apply voltage protocols to elicit specific ion currents (e.g., Na⁺ currents, A-type K⁺ currents).

-

Record and analyze the currents before and after the application of a PKC activator (e.g., OAG) to assess the modulatory effect.

-

Compare the results with and without intracellular PKC (19-36) to confirm the involvement of PKC.

-

Reference Protocols: Based on studies in hippocampal and trigeminal ganglion neurons.[16][17]

In Vivo Nociceptive Behavioral Testing

-

Principle: The Randall-Selitto paw-withdrawal test is used to measure mechanical nociceptive thresholds in rodents.

-

Procedure:

-

Acclimatize the animals to the testing apparatus.

-

Apply a linearly increasing mechanical force to the dorsal surface of the hind paw.

-

Record the force at which the animal withdraws its paw (paw-withdrawal threshold).

-

Administer PKC (19-36) via intradermal injection into the paw.

-

Measure the paw-withdrawal threshold at different time points after injection.

-

Compare the thresholds before and after treatment to determine the effect of PKC inhibition on mechanical hyperalgesia.

-

Reference Protocol: Based on the study in streptozotocin-diabetic rats.[14]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PKC (19-36) inhibition.

Caption: Insulin-mediated GLUT4 translocation pathway and its inhibition by PKC (19-36).

Caption: G-protein coupled receptor signaling leading to PKC-dependent modulation of ion channels.

Caption: Proposed pathway for high glucose-induced VSMC growth and its inhibition by PKC (19-36).

Conclusion

The PKC (19-36) pseudosubstrate inhibitory peptide has proven to be an indispensable pharmacological tool for dissecting the multifaceted roles of Protein Kinase C in cellular physiology and disease. Its specificity allows for the targeted inhibition of PKC activity, enabling researchers to delineate its contribution to complex signaling networks. The findings summarized in this guide underscore the importance of PKC in regulating critical processes such as insulin secretion, cardiovascular homeostasis, and neuronal signaling. As drug development efforts continue to target protein kinases, a thorough understanding of the physiological consequences of their inhibition, as elucidated by tools like PKC (19-36), remains paramount.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Signal Transduction Pathways: PKC Family - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ideayabio.com [ideayabio.com]

- 7. mdpi.com [mdpi.com]

- 8. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]

- 9. mdpi.com [mdpi.com]

- 10. Protein phosphorylation in the regulation of insulin secretion: the use of site-directed inhibitory peptides in electrically permeabilised islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The protein kinase C pseudosubstrate peptide (PKC19-36) inhibits insulin-stimulated protein kinase activity and insulin-mediated translocation of the glucose transporter glut 4 in streptolysin-O permeabilized adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. pnas.org [pnas.org]

- 16. Specific Modulation of Na+ Channels in Hippocampal Neurons by Protein Kinase Cϵ | Journal of Neuroscience [jneurosci.org]

- 17. academic.oup.com [academic.oup.com]

- 18. journals.physiology.org [journals.physiology.org]

Protein Kinase C (19-36) in Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-36), in vascular smooth muscle cells (VSMCs). This peptide, corresponding to the pseudosubstrate region of PKC, serves as a valuable tool for investigating the physiological and pathological roles of PKC in vascular biology, particularly in conditions such as diabetic vasculopathy.

Core Concepts: PKC and Vascular Smooth Muscle Cell Function

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in regulating a multitude of cellular processes in vascular smooth muscle cells, including contraction, proliferation, and hypertrophy.[1] Dysregulation of PKC activity is implicated in the pathogenesis of various vascular disorders. The PKC (19-36) peptide acts as a competitive inhibitor by mimicking the substrate of PKC, thereby preventing the phosphorylation of downstream targets.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of PKC (19-36) on vascular smooth muscle cells, particularly in the context of high glucose-induced cellular changes.

| Parameter | Value | Cell Type | Conditions | Reference |

| IC₅₀ for PKC Inhibition | 0.18 ± 0.02 µM | Not specified | In vitro kinase assay | Yasunari et al., 1996 |

Table 1: Potency of PKC (19-36) as a PKC Inhibitor. This table details the half-maximal inhibitory concentration (IC₅₀) of the PKC (19-36) peptide against Protein Kinase C.

| Concentration of PKC (19-36) | Inhibition of Cell Number (%) | Cell Type | Conditions | Reference |

| 1 µM | 28% | Rat Aortic Smooth Muscle Cells | 22.2 mmol/L Glucose | Yasunari et al., 1996 |

| 0.1 µM | 16% | Rat Aortic Smooth Muscle Cells | 22.2 mmol/L Glucose | Yasunari et al., 1996 |

Table 2: Dose-Dependent Inhibition of High Glucose-Induced VSMC Proliferation by PKC (19-36). This table quantifies the anti-proliferative effects of PKC (19-36) on vascular smooth muscle cells stimulated with high glucose.

Signaling Pathways

The activation of Protein Kinase C in vascular smooth muscle cells by agonists such as angiotensin II or growth factors, as well as by high glucose, triggers a cascade of downstream signaling events that contribute to cellular proliferation and hypertrophy. PKC (19-36) intervenes by blocking the catalytic activity of PKC, thereby attenuating these pathological responses.

Figure 1: PKC Signaling Pathway in VSMCs. This diagram illustrates the activation of PKC and its subsequent role in promoting VSMC proliferation and hypertrophy, and the inhibitory action of PKC (19-36).

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of PKC (19-36) in vascular smooth muscle cells.

Cell Culture and High Glucose Treatment

This protocol describes the culture of rat aortic smooth muscle cells and their treatment with high glucose to induce a pro-proliferative and hypertrophic phenotype.

Figure 2: Experimental Workflow for VSMC Culture and Treatment. This flowchart outlines the key steps for preparing and treating vascular smooth muscle cells for subsequent analysis.

Protocol Details:

-

Cell Isolation and Culture: Isolate vascular smooth muscle cells from the thoracic aorta of male Sprague-Dawley rats using the explant or enzymatic digestion method. Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) containing 5.5 mM D-glucose, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Seeding: For experiments, seed the VSMCs (passages 3-8) into appropriate culture plates (e.g., 24-well plates for proliferation and protein synthesis assays).

-

Serum Starvation: Once the cells reach approximately 80% confluency, replace the growth medium with DMEM containing 0.5% FBS and incubate for 24-48 hours to synchronize the cells in a quiescent state.

-

High Glucose and PKC (19-36) Treatment: After serum starvation, replace the medium with one of the following treatment media:

-

Normal Glucose (Control): DMEM with 5.5 mM D-glucose.

-

High Glucose: DMEM with 22.2 mM D-glucose.

-

High Glucose + PKC (19-36): DMEM with 22.2 mM D-glucose supplemented with PKC (19-36) at final concentrations of 0.1 µM and 1 µM.

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24 to 72 hours).

Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol Details:

-

Cell Treatment: Culture and treat the VSMCs in 24-well plates as described in Protocol 1.

-

Radiolabeling: Eighteen to twenty-four hours before the end of the treatment period, add 1 µCi/mL of [³H]thymidine to each well.

-

Cell Lysis: At the end of the incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitation: Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 30 minutes to precipitate the DNA.

-

Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

-

Solubilization: Add 0.5 mL of 0.2 N NaOH to each well and incubate at room temperature for 30 minutes to solubilize the precipitate.

-

Scintillation Counting: Transfer the solubilized solution to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Protein Synthesis Assay ([³H]Leucine Incorporation)

This assay measures the rate of protein synthesis as an indicator of cellular hypertrophy.

Protocol Details:

-

Cell Treatment: Culture and treat the VSMCs in 24-well plates as described in Protocol 1.

-

Radiolabeling: Four to six hours before the end of the treatment period, add 1 µCi/mL of [³H]leucine to each well.

-

Cell Lysis and Precipitation: Follow steps 3-5 from the [³H]Thymidine Incorporation Assay protocol.

-

Solubilization and Counting: Follow steps 6-7 from the [³H]Thymidine Incorporation Assay protocol.

PKC Activity Assay

This assay measures the enzymatic activity of PKC in cell lysates.

Figure 3: Workflow for Measuring PKC Activity. This diagram outlines the procedure for determining the enzymatic activity of Protein Kinase C in cell lysates.

Protocol Details:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and scrape them into a lysis buffer containing protease and phosphatase inhibitors. Homogenize the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., Bradford or BCA assay).

-

Kinase Reaction: In a microcentrifuge tube, combine the cell lysate (containing PKC), a specific PKC substrate peptide, [γ-³²P]ATP, and a lipid mixture (phosphatidylserine and diacylglycerol) to initiate the kinase reaction. Include a control reaction without the substrate peptide to measure background phosphorylation.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity.

-

Calculation: Calculate the PKC activity as picomoles of phosphate transferred per minute per milligram of protein.

Conclusion

The Protein Kinase C (19-36) peptide is a potent and specific inhibitor of PKC, making it an invaluable tool for elucidating the role of this critical signaling molecule in vascular smooth muscle cell pathophysiology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of targeting PKC in vascular diseases.

References

The Pseudosubstrate Peptide PKC (19-36): An In-depth Guide to its Intracellular Dynamics and Role in Modulating PKCε Trafficking

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C epsilon (PKCε), a member of the novel PKC subfamily, is a critical signaling node implicated in a vast array of cellular processes, from cell proliferation and differentiation to synaptic plasticity and oncogenesis. The precise spatial and temporal regulation of PKCε activity is paramount to its function, a process governed by its translocation to specific subcellular compartments upon activation. A key tool in dissecting these pathways is the synthetic peptide PKC (19-36), derived from the pseudosubstrate region of PKC. This peptide, by mimicking the endogenous autoinhibitory domain, acts as a potent and competitive inhibitor, making it an invaluable molecular probe. This technical guide provides a comprehensive overview of the intracellular localization and trafficking of the PKC (19-36) peptide, its mechanism of action, and its utility in studying PKCε signaling.

Mechanism of Action and Quantitative Data

The PKC (19-36) peptide, with the amino acid sequence RFARKGALRQKNVHEVKN, functions as a pseudosubstrate inhibitor.[1] It binds to the active site of PKC, thereby preventing the phosphorylation of legitimate substrates.[2][3] This inhibitory action is potent and has been quantified in various studies, providing key parameters for its experimental application.

| Parameter | Value | Reference(s) |

| IC₅₀ | 0.18 µM | [4][5] |

| Kᵢ | 147 nM | [2] |

| Specificity | Potent inhibitor of PKC, but not Protein Kinase A (PKA) (IC₅₀ = 423 µM) | [2] |

Intracellular Localization and Trafficking of PKC (19-36)

While direct visualization of the PKC (19-36) peptide's intracellular journey is not extensively documented, its physicochemical properties as an arginine-rich peptide provide a strong basis for understanding its cellular uptake and distribution. Arginine-rich peptides are a well-studied class of cell-penetrating peptides (CPPs).[4][6]

Uptake Mechanisms: The cellular entry of PKC (19-36) is likely governed by two primary, concentration-dependent pathways:

-

Macropinocytosis: At lower concentrations and in the presence of serum, the peptide is expected to be internalized primarily via macropinocytosis, a form of endocytosis.[2][4] This process involves the formation of large, irregular vesicles (macropinosomes) at the plasma membrane. This leads to the initial localization of the peptide within these endocytic structures.[2]

-

Direct Translocation: At higher concentrations or in serum-free conditions, arginine-rich peptides can directly penetrate the plasma membrane in an energy-independent manner.[2][4] This mechanism would result in a more diffuse distribution throughout the cytosol.[2]

Once inside the cell, the peptide is presumed to be largely cytosolic, where it can interact with and inhibit PKC isoforms. Its stability is subject to intracellular peptidases, and its arginine-rich nature may influence its interactions with negatively charged molecules and membranes within the cell.

Figure 1. Inferred intracellular trafficking pathways for the PKC (19-36) peptide.

Experimental Protocols

The application of PKC (19-36) in research requires careful consideration of the delivery method to ensure it reaches its intracellular target.

Protocol 1: Inhibition of PKC in Cell Culture

This protocol is adapted for experiments where the peptide is added directly to the culture medium.

-

Peptide Reconstitution: Dissolve lyophilized PKC (19-36) peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

-

Treatment: On the day of the experiment, replace the medium with fresh medium (serum-free or serum-containing, depending on the experimental design) containing the desired final concentration of PKC (19-36) (typically 1-10 µM).

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) to allow for peptide uptake and PKC inhibition.

-

Downstream Analysis: Proceed with the experimental endpoint, such as cell lysis for western blotting, immunofluorescence staining to observe protein localization, or functional assays.

Protocol 2: Microinjection of PKC (19-36)

This method ensures direct delivery into the cytoplasm of specific cells.

-

Peptide Preparation: Prepare the PKC (19-36) peptide in a suitable microinjection buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.4) at a final concentration typically ranging from 2 to 20 µM.[7] To visualize injected cells, co-inject a fluorescent marker like rhodamine-dextran.

-

Cell Preparation: Plate cells on glass coverslips or dishes suitable for microscopy and microinjection.

-

Microinjection: Using a micromanipulator and microinjector system, inject the peptide solution directly into the cytoplasm of the target cells.

-

Incubation and Analysis: Incubate the cells for the desired time post-injection before fixing and processing for immunofluorescence or other analyses.[7]

Protocol 3: Cell Permeabilization using Streptolysin-O (SLO)

This technique creates transient pores in the plasma membrane to allow peptide entry.

-

Cell Preparation: Grow cells to the desired confluency. Wash the cells with a suitable buffer (e.g., PBS).

-

Permeabilization: Incubate the cells with a pre-titrated, suboptimal concentration of Streptolysin-O in the presence of PKC (19-36) at the desired final concentration.

-

Resealing: After a short incubation period (e.g., 5-10 minutes), reseal the cell membranes by adding a calcium-containing medium.

-

Incubation and Analysis: Allow the cells to recover before proceeding with the experimental analysis.

Figure 2. General experimental workflow for using the PKC (19-36) peptide.

Impact on PKCε Signaling and Trafficking

The primary utility of PKC (19-36) is to inhibit PKCε activity, thereby allowing researchers to probe the consequences of this inhibition on cellular signaling and protein trafficking. PKCε translocation is a hallmark of its activation. Upon stimulation by agonists that trigger the production of diacylglycerol (DAG), PKCε moves from the cytosol to various cellular compartments.[1]

Key Translocation Events for PKCε:

-

Plasma Membrane: For interaction with membrane-bound substrates and signaling complexes.

-

Golgi Apparatus: PKCε interaction with RACK2 (β'COP) is crucial for its localization to the Golgi.[1]

-

Mitochondria: PKCε can translocate to mitochondria, where it plays roles in cardioprotection.

-

Nucleus: Nuclear translocation of PKCε has also been observed, impacting gene expression.

By introducing PKC (19-36), the downstream effects of PKCε activation and translocation are blocked. For example, inhibiting PKCε with this peptide has been shown to prevent the nuclear export of proteins that are its substrates, such as Zona Occludens-2 (ZO-2).[7]

Figure 3. PKCε activation pathway and the inhibitory action of PKC (19-36).

Conclusion

The PKC (19-36) peptide is a powerful and specific tool for the functional inhibition of Protein Kinase C. While its own intracellular trafficking is inferred from its properties as an arginine-rich peptide, its primary value lies in its ability to arrest PKC-dependent processes. This allows for detailed investigation into the role of PKCε in orchestrating the localization of its substrates and mediating a wide range of cellular functions. A thorough understanding of its mechanism, quantitative inhibitory properties, and appropriate experimental application is essential for its effective use in research and drug development.

References

- 1. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans [jstage.jst.go.jp]

- 6. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

Methodological & Application

Application Notes and Protocols for Protein Kinase C (19-36) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) (19-36) is a synthetic peptide that acts as a highly specific pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2] Its amino acid sequence, RFARKGALRQKNVHEVKN, mimics the pseudosubstrate region of PKC, allowing it to bind to the enzyme's catalytic domain and competitively inhibit the phosphorylation of its natural substrates.[3][4] With an IC50 value of 0.18 µM for PKC, this peptide is a potent tool for investigating the diverse roles of PKC in cellular processes.[1][2] These application notes provide detailed protocols for the use of PKC (19-36) in cell culture to study its effects on cell viability, downstream signaling pathways, and overall kinase activity.

Mechanism of Action

PKC (19-36) functions as a pseudosubstrate inhibitor. The peptide sequence resembles the substrate-binding site of PKC but lacks the serine or threonine residue that would be phosphorylated. This allows the peptide to occupy the active site of the enzyme, preventing it from binding to and phosphorylating its downstream targets.[3][4] This inhibitory action is specific to PKC, with significantly lower potency against other kinases like cAMP-dependent protein kinase (PKA).[5]

Data Presentation

Table 1: General Properties of Protein Kinase C (19-36)

| Property | Value | Reference |

| Sequence | RFARKGALRQKNVHEVKN | [3] |

| Molecular Weight | 2151.48 g/mol | [2] |

| IC50 for PKC | 0.18 µM | [1][2] |

| Ki for PKC | 147 nM | [4] |

| IC50 for PKA | 423 µM | [4] |

| Solubility | Soluble to 2 mg/mL in water | [6] |

| Storage | Store lyophilized peptide at -20°C. Reconstituted stock solutions can be stored at -20°C for up to 4 weeks.[4][7] | [4][7] |

Table 2: Effective Concentrations of PKC (19-36) in Various Cell Culture Applications

| Cell Type | Concentration Range | Application | Observed Effect | Reference |

| Vascular Smooth Muscle Cells (VSMCs) | 0.1 - 1 µmol/L | Inhibition of high glucose-induced proliferation and hypertrophy | Reduced cell number, DNA synthesis, and protein synthesis.[5] | [5] |

| Caco-2 cells | 5 µM | Inhibition of PMA-induced increase in Transepithelial Resistance (TER) | Prevention of the increase in TER. | [8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Investigation of angiogenesis | PKC is necessary for PMA-induced angiogenesis. | [9] |

| Calu-3 (human bronchial adenocarcinoma) | 5 µM | Inhibition of Pseudomonas aeruginosa elastase-induced barrier disruption | Averted the decline of occludin in the membrane fraction.[10] | [10] |

| T84 (colonic cell line) | 7.5 µM | Investigation of Ca-stimulated Cl conductance | No effect on GCl(Ca), suggesting PKC is not the primary mediator.[11] | [11] |

| Rabbit Neutrophils | Not specified | General PKC inhibition studies | --- | [12] |

| Sea Urchin Eggs | 2 - 20 µM (microinjected) | Inhibition of cytoplasmic alkalinization | Reduced the rise in intracellular pH during fertilization or PMA treatment.[13] | [13] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of PKC (19-36) on the viability of adherent cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Protein Kinase C (19-36) peptide

-

Sterile PBS

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Peptide Preparation: Prepare a stock solution of PKC (19-36) in sterile water or PBS. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

-

Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of PKC (19-36). Include a vehicle control (medium without the peptide).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis of Downstream Signaling Targets

This protocol describes how to analyze the phosphorylation status of downstream targets of PKC, such as members of the MAPK/ERK pathway, after treatment with PKC (19-36).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Protein Kinase C (19-36) peptide

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKC substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of PKC (19-36) for 30 minutes to 1 hour. Subsequently, stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for a short period (e.g., 15-30 minutes). Include appropriate controls (untreated, PMA only, PKC (19-36) only).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vitro PKC Activity Assay

This protocol provides a method to measure the direct inhibitory effect of PKC (19-36) on PKC activity using a commercially available PKC assay kit or by measuring the phosphorylation of a generic PKC substrate.

Materials:

-

Purified active PKC enzyme

-

PKC (19-36) peptide

-

PKC substrate (e.g., a specific peptide substrate or myelin basic protein)

-

Kinase assay buffer

-

[γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

-

(Optional) Commercial PKC activity assay kit (e.g., from Millipore or Amersham)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, purified PKC enzyme, and the PKC substrate.

-

Inhibitor Addition: Add different concentrations of PKC (19-36) to the reaction tubes. Include a control without the inhibitor. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measurement: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition for each concentration of PKC (19-36) compared to the control without the inhibitor. Determine the IC50 value.

-

Alternative (Non-radioactive): Many commercial kits utilize fluorescence or luminescence-based detection methods, which provide a safer and often more convenient alternative to the radioactive assay. Follow the manufacturer's instructions for such kits.

Visualization of Pathways and Workflows

Caption: A general experimental workflow for investigating the effects of PKC (19-36) in cell culture.

Caption: A simplified diagram of a PKC signaling pathway and the point of inhibition by PKC (19-36).

References

- 1. Protein Kinase C (19-36) () for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jneurosci.org [jneurosci.org]

- 7. Receptor for Activated C Kinase-1 Facilitates Protein Kinase C-Dependent Phosphorylation and Functional Modulation of GABAA Receptors with the Activation of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jrturnerlab.com [jrturnerlab.com]

- 9. Protein Kinase C Controls Vesicular Transport and Secretion of Apolipoprotein E from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Protein Kinase C (19-36)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The PKC family is divided into three subfamilies based on their requirements for activation: conventional (cPKC), novel (nPKC), and atypical (aPKC).[2][4] Dysregulation of PKC activity has been implicated in various diseases, including cancer and cardiovascular disorders.

PKC (19-36) is a synthetic peptide that acts as a potent and selective pseudosubstrate inhibitor of Protein Kinase C.[5] Derived from the pseudosubstrate region of PKCα and β isoforms (residues 19-36), it competitively binds to the substrate-binding site of the kinase, thereby preventing the phosphorylation of its natural substrates.[6] This peptide has been widely used as a tool to investigate the physiological roles of PKC in various cellular processes.

Mechanism of Action

The pseudosubstrate region of PKC contains a sequence of amino acids that mimics a substrate phosphorylation site but lacks the phosphorylatable serine or threonine residue.[6] In the inactive state, this region occupies the catalytic site, maintaining the enzyme in an autoinhibited conformation. PKC (19-36) leverages this mechanism by competing with endogenous substrates for binding to the active site of PKC, effectively blocking its kinase activity.

Data Presentation

Inhibitory Activity of PKC (19-36)

| Parameter | Value | Reference |

| IC₅₀ (PKC) | 0.18 µM | [7] |

| Ki (PKC) | 147 nM |

Effects of PKC (19-36) on Cellular Processes

| Cell Type | Process Investigated | PKC (19-36) Concentration | Observed Effect | Reference |

| Vascular Smooth Muscle Cells (VSMCs) | High glucose-induced cell proliferation | 0.1 - 1 µM | Dose-dependent inhibition of DNA and protein synthesis | [8] |

| Human Microvascular Endothelial Cells (HMEC-1) & Human Umbilical Vein Endothelial Cells (HUVECs) | TPA-induced PKC activation | Not specified | Reduced PKC peptide phosphorylation by 85% | [9] |

| Mouse Skeletal Muscle Fibers | IGF-1-mediated Ca²⁺ current enhancement | 50 µM | Complete abolition of IGF-1 effect | [10] |

Signaling Pathway

The following diagram illustrates the canonical Protein Kinase C signaling pathway and the point of inhibition by PKC (19-36).

Experimental Protocols

In Vitro Protein Kinase C Assay

This protocol is designed to measure the phosphotransferase activity of PKC in the presence or absence of the PKC (19-36) inhibitor.

Materials:

-

Purified PKC enzyme or cell lysate containing PKC

-

PKC (19-36) inhibitor peptide

-

PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)

-

[γ-³²P]ATP

-

Assay Buffer (20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1-2 mM DTT)

-

Lipid Activator (e.g., phosphatidylserine and diacylglycerol)

-

Stop Solution (0.1 M ATP, 0.1 M EDTA, pH 8.0)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, lipid activator, and PKC substrate peptide in a microcentrifuge tube.

-

Add the desired concentration of PKC (19-36) or vehicle control to the reaction mixture.

-

Add the purified PKC enzyme or cell lysate to initiate a pre-incubation step.

-

Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be around the Km of PKC for ATP (~50 µM).

-

Incubate the reaction at 30°C for 10-15 minutes. Ensure the reaction is within the linear range.

-

Stop the reaction by adding the Stop Solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the PKC activity and the percentage of inhibition by PKC (19-36).

Western Blot Analysis of PKC Substrate Phosphorylation

This protocol allows for the detection of changes in the phosphorylation state of PKC substrates in cells treated with PKC (19-36).

Materials:

-

Cell culture reagents

-

PKC (19-36) inhibitor peptide

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibody against the phosphorylated PKC substrate

-

Primary antibody against the total PKC substrate (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of PKC (19-36) for a specified time.

-

Stimulate the cells with a PKC activator (e.g., PMA) to induce substrate phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

Immunofluorescence Staining for PKC Translocation

This protocol is used to visualize the subcellular localization of PKC and the effect of PKC (19-36) on its translocation upon activation.

Materials:

-

Cells grown on coverslips

-

PKC (19-36) inhibitor peptide

-

PKC activator (e.g., PMA)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against a PKC isoform

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

-

Pre-treat the cells with PKC (19-36) or vehicle control.

-

Stimulate the cells with a PKC activator (e.g., PMA) to induce PKC translocation.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-PKC antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of PKC using a fluorescence microscope.

Cell Proliferation (MTT) Assay

This assay measures the effect of PKC (19-36) on cell viability and proliferation.

Materials:

-

Cells and culture medium

-

PKC (19-36) inhibitor peptide

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of PKC (19-36) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of PKC (19-36) on a cellular process.

References

- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C - Wikipedia [en.wikipedia.org]

- 3. bosterbio.com [bosterbio.com]

- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 5. adooq.com [adooq.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. jneurosci.org [jneurosci.org]

Application Notes and Protocols for In Vitro Kinase Assay Using PKC (19-36)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. The dysregulation of PKC activity is implicated in numerous diseases, making it a significant target for drug discovery and development. The PKC (19-36) peptide corresponds to the pseudosubstrate region of PKC and acts as a competitive inhibitor. A modified version, where the alanine at position 25 is substituted with a serine ([Ser25]-PKC (19-36)), transforms this peptide into a specific substrate, enabling precise measurement of PKC activity.

These application notes provide detailed protocols for performing in vitro kinase assays using the [Ser25]-PKC (19-36) peptide as a substrate. Both radiometric and non-radiometric (ELISA-based) methods are described, offering flexibility for various laboratory settings and research needs.

Signaling Pathway

The activation of conventional PKC isoforms is a multi-step process initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG and phosphatidylserine (PS), recruits PKC to the cell membrane and activates it. The activated PKC then phosphorylates a multitude of downstream target proteins, modulating their activity and initiating various cellular responses.

Experimental Principles

The in vitro PKC kinase assay measures the transfer of the γ-phosphate from ATP to the serine residue at position 25 of the [Ser25]-PKC (19-36) substrate peptide by the PKC enzyme. The amount of phosphorylated substrate is then quantified, which is directly proportional to the PKC activity.

Two primary methods for quantification are:

-

Radiometric Assay: This method uses [γ-³²P]ATP. The radiolabeled phosphate is transferred to the substrate. The phosphorylated peptide is then separated from the unincorporated [γ-³²P]ATP and quantified using a scintillation counter.

-

Non-Radiometric (ELISA-based) Assay: This method uses a non-radiolabeled ATP. The phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form of the peptide. This is typically followed by a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a colorimetric or chemiluminescent reaction for quantification.

Data Presentation

Table 1: Key Reagents and Recommended Concentration Ranges

| Reagent | Stock Concentration | Final Concentration Range in Assay | Purpose |

| Purified Active PKC | 100 ng/µL | 25 - 100 ng/assay | Enzyme source |

| [Ser25]-PKC (19-36) Substrate | 1 mM | 1 - 20 µM | Substrate for phosphorylation |

| ATP | 10 mM | 10 - 100 µM | Phosphate donor |

| [γ-³²P]ATP (for radiometric assay) | ~10 mCi/mL | 1 - 10 µCi/assay | Radioactive phosphate donor |

| MgCl₂ | 1 M | 5 - 20 mM | Cofactor for ATP binding |

| CaCl₂ | 100 mM | 0.5 - 2 mM | Cofactor for conventional PKC activation |

| Phosphatidylserine (PS) | 1 mg/mL | 10 - 100 µg/mL | Lipid cofactor for PKC activation |

| Diacylglycerol (DAG) | 1 mg/mL | 1 - 10 µg/mL | Lipid cofactor for PKC activation |

| DTT | 1 M | 0.5 - 2 mM | Reducing agent to maintain enzyme activity |

| Kinase Assay Buffer (e.g., HEPES, Tris) | 1 M (pH 7.4) | 20 - 50 mM | Maintain optimal pH |

| PKC (19-36) (Inhibitor Control) | 1 mM | 1 - 10 µM | Specific inhibitor for negative control |

Table 2: Comparison of Radiometric and Non-Radiometric Assays

| Feature | Radiometric Assay | Non-Radiometric (ELISA-based) Assay |

| Principle | Measures incorporation of ³²P from [γ-³²P]ATP into the substrate. | Uses a specific antibody to detect the phosphorylated substrate. |

| Sensitivity | Very high. | High, but can be slightly lower than radiometric methods. |

| Safety | Requires handling of radioactive materials and specialized disposal. | Non-radioactive, safer to handle. |

| Throughput | Can be adapted for high throughput, but handling is more complex. | Well-suited for high-throughput screening in 96- or 384-well plates. |

| Cost | Can be expensive due to the cost of radioisotopes and disposal. | Generally lower cost per sample, especially at high throughput. |

| Equipment | Scintillation counter. | Microplate reader (absorbance, fluorescence, or luminescence). |

| Data Analysis | Calculation of specific activity (cpm/pmol/min/mg). | Standard curve generation and interpolation of unknown concentrations. |

Experimental Protocols

Protocol 1: Radiometric In Vitro PKC Kinase Assay